4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine
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Overview
Description
4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperazine ring, and finally the construction of the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, using reagents such as halogens (Cl₂, Br₂) or alkyl halides (R-X). The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: It shows promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds include other thiazole, piperazine, and pyrimidine derivatives. For example:
Thiazole derivatives: Sulfathiazole, Ritonavir, Abafungin.
Piperazine derivatives: Hydroxyzine, Cetirizine, Flunarizine.
Pyrimidine derivatives:
Properties
IUPAC Name |
2-cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5S/c22-18-19(15-4-2-1-3-5-15)23-14-24-20(18)27-10-8-26(9-11-27)12-17-13-28-21(25-17)16-6-7-16/h1-5,13-14,16H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDARAORTYSFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NC=NC(=C4F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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